molecular formula C11H18FNO3 B1528101 Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate CAS No. 1273563-62-4

Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate

Cat. No. B1528101
M. Wt: 231.26 g/mol
InChI Key: WFIAZBZHRGVNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate, otherwise known as TBF-HCP-A, is an organic compound that has been studied for its potential applications in scientific research. TBF-HCP-A is a cyclopropyl azetidine, a three-membered ring containing two carbon atoms and one nitrogen atom. It is a versatile compound, with properties that make it useful for a variety of applications in the lab.

Scientific Research Applications

TBF-HCP-A has been studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays an important role in the nervous system. In addition, TBF-HCP-A has been studied for its potential applications in drug discovery. It has been shown to interact with a variety of proteins, making it a useful tool for studying protein-ligand interactions.

Mechanism Of Action

TBF-HCP-A acts as an inhibitor of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine. TBF-HCP-A binds to the active site of AChE and prevents it from breaking down acetylcholine, resulting in an increase in acetylcholine levels in the brain. This can lead to increased muscle contraction and improved cognitive function.

Biochemical And Physiological Effects

TBF-HCP-A has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on AChE, TBF-HCP-A has been shown to interact with a variety of proteins, including G-protein coupled receptors, tyrosine kinases, and histone deacetylases. This makes it a useful tool for studying protein-ligand interactions. In addition, TBF-HCP-A has been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

TBF-HCP-A has a variety of advantages for lab experiments. It is easy to synthesize, is relatively stable, and is non-toxic. In addition, it is a potent inhibitor of AChE, making it a useful tool for studying the nervous system. However, TBF-HCP-A also has some limitations. It is not commercially available, so it must be synthesized in the lab. In addition, it has a short half-life, so it must be used quickly after synthesis.

Future Directions

TBF-HCP-A has a variety of potential future directions. It could be used to study the effects of AChE inhibition on the nervous system, as well as its potential applications in drug discovery. In addition, TBF-HCP-A could be used to study its anti-inflammatory and anti-cancer properties. Furthermore, TBF-HCP-A could be used to study its interactions with various proteins, including G-protein coupled receptors, tyrosine kinases, and histone deacetylases. Finally, TBF-HCP-A could be used to study its potential applications in the synthesis of other compounds.

properties

IUPAC Name

tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c1-9(2,3)16-8(14)13-6-10(12,7-13)11(15)4-5-11/h15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIAZBZHRGVNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2(CC2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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